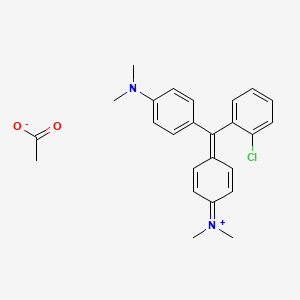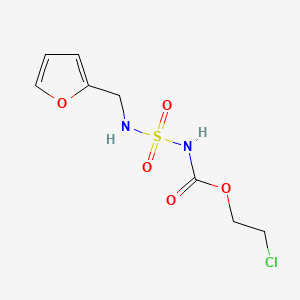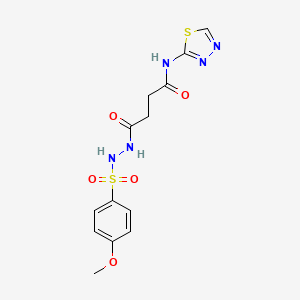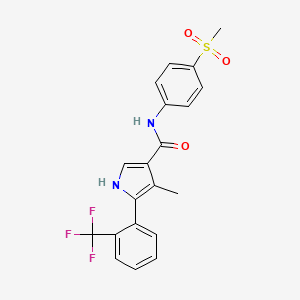
(Ru(MeCN)3(CF3PPP))(OTf)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ru(MeCN)3(CF3PPP))(OTf)2 typically involves the reaction of ruthenium trichloride with acetonitrile and trifluoromethylphosphine ligands in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete ligand substitution. The resulting product is then treated with trifluoromethanesulfonic acid to form the bis(trifluoromethanesulfonate) salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reactants and solvents, as well as optimized reaction conditions to maximize yield and purity. The process would also include steps for purification and crystallization to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where the ruthenium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more of the acetonitrile or trifluoromethylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes of ruthenium.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (Ru(MeCN)3(CF3PPP))(OTf)2 is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon bond formation. Its unique electronic properties make it an effective catalyst for these transformations.
Biology
In biological research, this compound is studied for its potential as an anticancer agent. The ruthenium center can interact with biological molecules, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound’s ability to interact with DNA and proteins is explored for its potential use in chemotherapy. Its unique structure allows it to bind selectively to certain biological targets, making it a promising candidate for drug development.
Industry
In industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in various industrial processes to improve efficiency and selectivity.
Mechanism of Action
The mechanism by which (Ru(MeCN)3(CF3PPP))(OTf)2 exerts its effects involves the coordination of the ruthenium center to various substrates. This coordination can activate the substrates towards different chemical reactions. The trifluoromethylphosphine ligands provide electronic stabilization, while the acetonitrile ligands can be easily displaced to allow for substrate binding.
Molecular Targets and Pathways
In biological systems, the compound targets DNA and proteins, leading to potential therapeutic effects. In catalytic processes, it activates substrates through coordination, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Tris(acetonitrile)ruthenium(II) bis(trifluoromethanesulfonate): Similar structure but lacks the trifluoromethylphosphine ligands.
Tris(trifluoromethylphosphine)ruthenium(II) chloride: Similar ligands but different counterions.
Uniqueness
The presence of both acetonitrile and trifluoromethylphosphine ligands in (Ru(MeCN)3(CF3PPP))(OTf)2 provides a unique combination of electronic and steric properties. This makes it particularly effective in catalytic applications and potentially useful in biological systems.
Properties
CAS No. |
207747-34-0 |
|---|---|
Molecular Formula |
C55H42F24N3O6P3RuS2 |
Molecular Weight |
1555.0 g/mol |
IUPAC Name |
acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;ruthenium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/C47H33F18P3.3C2H3N.2CHF3O3S.Ru/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;3*1-2-3;2*2-1(3,4)8(5,6)7;/h2-25H,26-28H2,1H3;3*1H3;2*(H,5,6,7);/q;;;;;;+2/p-2 |
InChI Key |
YHWMLYKGIRHYQY-UHFFFAOYSA-L |
Canonical SMILES |
CC#N.CC#N.CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


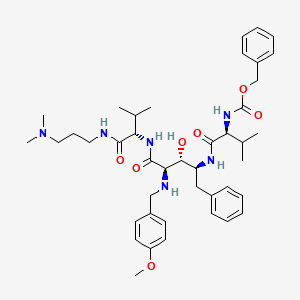
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
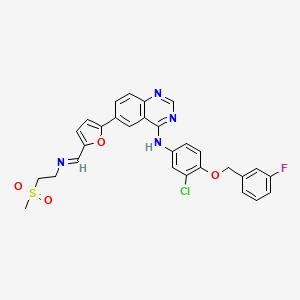
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
